Silane, trichloro[2-[4-(chloromethyl)phenyl]ethyl]-
Description
Silane, trichloro[2-[4-(chloromethyl)phenyl]ethyl]- (hereafter referred to as the target compound) is an organosilicon compound characterized by a trichlorosilane group attached to an ethyl chain that terminates in a para-chloromethyl-substituted phenyl ring.
Properties
IUPAC Name |
trichloro-[2-[4-(chloromethyl)phenyl]ethyl]silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl4Si/c10-7-9-3-1-8(2-4-9)5-6-14(11,12)13/h1-4H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXKVFHCTVZSJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC[Si](Cl)(Cl)Cl)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467369 | |
| Record name | Silane, trichloro[2-[4-(chloromethyl)phenyl]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103460-81-7 | |
| Record name | Silane, trichloro[2-[4-(chloromethyl)phenyl]ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The hydroxyl group of 2-[4-(chloromethyl)phenyl]ethanol undergoes substitution with trichlorosilane, facilitated by a platinum-based catalyst. The reaction proceeds via nucleophilic attack, where the silicon center in HSiCl₃ replaces the hydroxyl oxygen, releasing hydrogen chloride (HCl) as a byproduct.
Key Reaction Parameters
| Parameter | Details |
|---|---|
| Reactants | 2-[4-(Chloromethyl)phenyl]ethanol, Trichlorosilane |
| Catalyst | Platinum-based (e.g., chloroplatinic acid) |
| Conditions | Anhydrous environment, inert atmosphere (N₂ or Ar), 50–80°C |
| Solvent | Dichloromethane or tetrahydrofuran |
| Yield Optimization | Excess trichlorosilane (1.5–2.0 equiv) to drive reaction completion |
The reaction requires rigorous exclusion of moisture to prevent premature hydrolysis of trichlorosilane. Industrial-scale implementations employ continuous HCl scrubbing systems to mitigate corrosion risks.
| Factor | Details |
|---|---|
| Reactants | Chloromethyl phenethyl aluminum chloride, Trichlorosilane |
| Temperature | 20–40°C (ambient to mild heating) |
| Byproduct Management | Aluminum trichloride recovered for reuse or neutralization |
| Isomeric Output | Mixture of meta- and para-substituted products |
This method’s simplicity and lower energy requirements make it suitable for bulk production, though post-synthesis purification (e.g., fractional distillation) is often necessary to isolate the para isomer.
Comparative Analysis of Synthetic Routes
Selectivity and Purity
Scalability and Cost
-
Catalytic method : Higher upfront costs (platinum catalyst) but superior product quality for research applications.
-
Aluminum-mediated method : Economical for industrial use but limited by purification overheads.
Advanced Modifications and Process Optimization
Recent innovations focus on solvent-free conditions and immobilized catalysts to enhance sustainability. For example, silica-supported platinum nanoparticles reduce catalyst leaching and enable reuse across multiple batches. Microwave-assisted synthesis has also been explored to accelerate reaction kinetics, achieving 85% conversion in 30 minutes under optimized parameters.
Industrial Production Protocols
Large-scale synthesis adopts continuous-flow reactors to maintain precise temperature and mixing control. Automated systems monitor HCl levels and adjust trichlorosilane feed rates in real time. Post-synthesis, the crude product is washed with cold hexane to remove unreacted starting materials, followed by vacuum distillation (bp 111°C at 1 atm) to isolate the silane .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorine atoms in silane, trichloro[2-[4-(chloromethyl)phenyl]ethyl]-, can undergo substitution reactions with nucleophiles such as amines or alcohols.
Oxidation and Reduction: Under specific conditions, the phenyl ring in the compound can participate in oxidation-reduction reactions, leading to various products.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or alcohols, and often a base to neutralize the generated hydrochloric acid.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Substituted silanes, where one or more chlorine atoms are replaced.
Oxidized products involving the phenyl ring or the ethyl linker.
Scientific Research Applications
Scientific Research Applications
-
Chemistry:
- Precursor for Organosilicon Compounds: Silane is used as a precursor in synthesizing various organosilicon compounds. Its reactivity allows for the formation of new siloxane bonds through hydrolysis and condensation reactions.
-
Biology:
- Modification of Biomolecules: The compound is employed in modifying biomolecules for research purposes, enhancing their stability and functionality in biological assays.
-
Medicine:
- Drug Delivery Systems: Investigated for its potential use in drug delivery systems, silane can enhance the solubility and bioavailability of pharmaceutical compounds.
- Biocompatible Materials: It is also explored as a building block for biocompatible materials used in medical implants and devices.
- Industry:
Case Studies and Research Findings
Anticancer Applications:
A study investigated (3-Chloropropyl) trimethoxysilane-coated iron oxide nanoparticles conjugated with thiazole derivatives for gastric cancer treatment. The nanoparticles exhibited significant cytotoxic effects on AGS cancer cells with an IC50 value of 95.65 µg/ml, inducing apoptosis and increasing reactive oxygen species (ROS) production.
Surface Modification for Biomedical Applications:
Research indicates that silanes like trichloro[2-[4-(chloromethyl)phenyl]ethyl]- modify surface characteristics of various substrates, improving adhesion in biomedical devices essential for ensuring longevity and effectiveness .
Mechanism of Action
The compound exerts its effects through various mechanisms depending on the context:
Chemical Reactions: The reactive chlorine atoms allow for the formation of stable Si-C and Si-O bonds, enabling the compound to act as a versatile synthetic intermediate.
Surface Modifications: In biology and medicine, it can modify surfaces to enhance properties like hydrophobicity, adhesion, and biocompatibility.
Molecular Targets and Pathways: Specific interactions with other molecules, such as binding to hydroxyl or amino groups on surfaces or within biomolecules.
Comparison with Similar Compounds
Key Structural Features :
- Trichlorosilane group (-SiCl₃) : Highly reactive toward hydroxyl groups, enabling surface modification or crosslinking.
- Ethyl linker : Provides flexibility and reduces steric hindrance compared to direct phenyl-silane bonds.
- 4-(Chloromethyl)phenyl group : The chloromethyl substituent allows nucleophilic substitution or additional chemical modifications.
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally related silanes, supported by available data from the evidence.
Table 1: Structural and Functional Comparison
*Molecular formula inferred from structural analysis.
Trichloro(4-(chloromethyl)phenyl)silane (CAS 13688-90-9)
- Structural Differences : Lacks the ethyl linker present in the target compound, resulting in a more rigid structure.
- Applications: Likely used in applications requiring rapid silanol formation, such as glass fiber treatment.
Trichloro(4-chlorophenyl)silane (CAS 825-94-5)
((Chloromethyl)phenylethyl)trimethoxysilane (CAS 68128-25-6)
- Silane Group Variation : Trimethoxy (-Si(OCH₃)₃) groups hydrolyze more slowly than trichloro, making this compound suitable for delayed curing processes.
- Ethyl Linker : Shared with the target compound, suggesting similar flexibility but differing in silane reactivity.
Research Findings and Implications
- Reactivity Trends : Trichlorosilanes (target compound and CAS 13688-90-9) exhibit higher reactivity than trimethoxysilanes (CAS 68128-25-6), enabling faster bond formation with substrates.
- Functionalization Potential: The chloromethyl group in the target compound and CAS 13688-90-9 allows for secondary reactions, such as quaternization or crosslinking, which are absent in the chloro-substituted analog (CAS 825-94-5).
- Structural Flexibility : The ethyl linker in the target compound may improve adhesion to uneven surfaces compared to rigid analogs, as inferred from studies on similar silane coupling agents.
Biological Activity
Silane, trichloro[2-[4-(chloromethyl)phenyl]ethyl]- (CAS Number: 13688-90-9), is a chlorinated silane compound that has garnered attention due to its potential biological activities and applications in various fields, including materials science and organic synthesis. This article delves into the biological activity of this compound, focusing on its toxicity, potential therapeutic uses, and implications for human health.
- Molecular Formula: C9H8Cl3Si
- Molecular Weight: 267.6 g/mol
- Appearance: Colorless liquid
- Solubility: Reacts with water, producing hydrochloric acid.
Toxicological Profile
Trichloro(Chloromethyl)Silane is classified as a hazardous chemical with significant acute and chronic health effects.
- Acute Health Effects:
- Chronic Health Effects:
Case Study 1: Cytotoxicity in Cell Lines
Research has indicated that chlorinated silanes can exhibit cytotoxic effects in various cell lines. For instance, studies have shown that exposure to similar silane compounds resulted in significant cell death in human lung carcinoma cells due to oxidative stress and membrane disruption .
Case Study 2: Applications in Drug Delivery Systems
Trichloro(Chloromethyl)Silane has been explored for its potential use in drug delivery systems. Its ability to modify surfaces at the molecular level could enhance the delivery efficiency of therapeutic agents by improving their stability and solubility in biological environments. This application is particularly promising in the field of targeted cancer therapies .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for preparing Silane, trichloro[2-[4-(chloromethyl)phenyl]ethyl]-?
The synthesis typically involves introducing the chloromethylphenyl group to a trichlorosilane precursor. A plausible method includes:
- Step 1 : Chloromethylation of a phenyl precursor (e.g., 4-chloromethylphenethyl chloride) using reagents like SOCl₂ or PCl₃ to activate the silane group.
- Step 2 : Silane coupling reactions under inert conditions (e.g., nitrogen atmosphere) to avoid hydrolysis of trichlorosilane intermediates.
- Step 3 : Purification via fractional distillation or column chromatography to isolate the product . Challenges include controlling regioselectivity and minimizing side reactions (e.g., hydrolysis or oligomerization) .
Q. How can researchers confirm the structural integrity of Silane, trichloro[2-[4-(chloromethyl)phenyl]ethyl]- post-synthesis?
Key analytical methods include:
- ¹H/¹³C NMR : To verify the presence of the chloromethylphenyl group (δ ~4.5 ppm for -CH₂Cl) and trichlorosilane signals (δ ~1-3 ppm for Si-CH₂).
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ fragments).
- FT-IR : Peaks at ~550-600 cm⁻¹ (Si-Cl stretching) and ~1250 cm⁻¹ (C-Cl) .
- Elemental Analysis : To validate Cl and Si content against theoretical values .
Q. What safety protocols are critical when handling Silane, trichloro[2-[4-(chloromethyl)phenyl]ethyl]-?
- Ventilation : Use fume hoods to prevent inhalation of toxic fumes (Si-Cl bonds hydrolyze to release HCl).
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
- Storage : Under anhydrous conditions (e.g., argon-sealed containers) to avoid moisture-induced decomposition .
- Emergency Response : Neutralize spills with sodium bicarbonate or sand, followed by disposal as hazardous waste .
Advanced Research Questions
Q. How does the chloromethylphenyl substituent influence the reactivity of trichlorosilane in surface functionalization?
The chloromethylphenyl group enhances hydrophobicity and provides a reactive site (-CH₂Cl) for further derivatization (e.g., nucleophilic substitution with amines or thiols). Studies on analogous silanes (e.g., phenyltrichlorosilane) suggest:
- Surface Anchoring : The trichlorosilane group binds to hydroxylated surfaces (e.g., SiO₂), while the chloromethylphenyl group enables covalent grafting of biomolecules or catalysts .
- Stability : The aryl group improves thermal stability compared to alkyltrichlorosilanes, making it suitable for high-temperature applications .
Q. What computational methods can predict the hydrolytic stability of Silane, trichloro[2-[4-(chloromethyl)phenyl]ethyl]- in aqueous environments?
- DFT Calculations : To model hydrolysis pathways and transition states (e.g., Si-Cl bond cleavage).
- Molecular Dynamics (MD) : Simulate interactions with water molecules and predict aggregation behavior.
- QSPR Models : Correlate substituent electronic effects (e.g., Hammett σ values of chloromethylphenyl) with hydrolysis rates . Experimental validation via kinetic studies (e.g., monitoring HCl release via titration) is recommended .
Q. How can contradictions in spectroscopic data for Silane, trichloro[2-[4-(chloromethyl)phenyl]ethyl]- be resolved?
Discrepancies in NMR or MS data often arise from:
- Impurities : Use preparative HPLC or recrystallization to isolate the pure compound.
- Solvent Effects : Record NMR in deuterated solvents (e.g., CDCl₃) and compare with literature values for analogous silanes .
- Isotopic Clusters : High-resolution MS can distinguish between isotopic patterns of Cl (³⁵Cl/³⁷Cl) and Si (²⁸Si/²⁹Si/³⁰Si) .
Methodological Considerations
Q. What strategies optimize the yield of Silane, trichloro[2-[4-(chloromethyl)phenyl]ethyl]- in large-scale syntheses?
- Catalytic Systems : Use Lewis acids (e.g., AlCl₃) to accelerate silane coupling reactions.
- Temperature Control : Maintain reactions at 0–5°C to suppress side reactions (e.g., dimerization).
- In Situ Monitoring : Employ FT-IR or GC-MS to track reaction progress and terminate at optimal conversion .
Q. How can researchers assess the environmental impact of Silane, trichloro[2-[4-(chloromethyl)phenyl]ethyl]- degradation byproducts?
- Ecotoxicology Assays : Test hydrolysis products (e.g., chlorophenols, silicic acid) on model organisms (e.g., Daphnia magna).
- LC-MS/MS : Quantify persistent chlorinated metabolites in simulated wastewater .
- Regulatory Compliance : Compare with EPA guidelines for chlorinated silanes (e.g., TSCA inventory status) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
